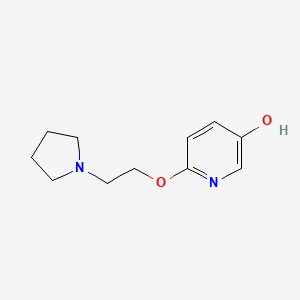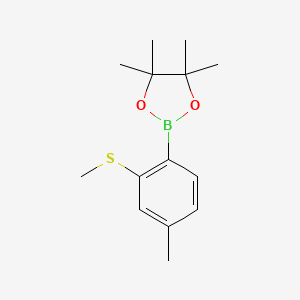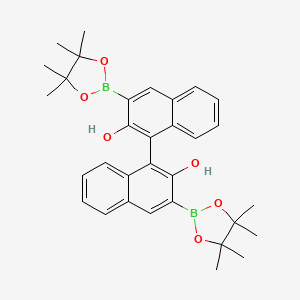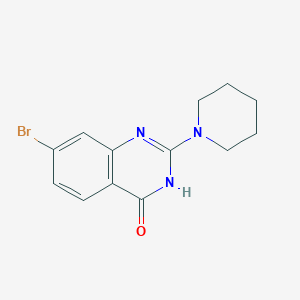
6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol, also known as 6-PEP, is a synthetic compound with a broad range of applications in the fields of science and medicine. It is a derivative of pyridine, an organic compound found in many biological systems, and is a key intermediate in the synthesis of a variety of pharmaceuticals. 6-PEP has been studied extensively in recent years due to its potential as a therapeutic agent, and its ability to modulate various biochemical and physiological processes.
Mécanisme D'action
The exact mechanism of action of 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol is not yet fully understood. However, it is believed that 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol acts as an inhibitor of various enzymes, ion channels, and other proteins involved in signal transduction pathways. Additionally, 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol has been found to interact with various receptors, including opioid, serotonin, and dopamine receptors. These interactions may be responsible for the various biochemical and physiological effects of 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol.
Biochemical and Physiological Effects
6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, as evidenced by its ability to inhibit the production of inflammatory mediators. Additionally, 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol has been found to modulate the activity of various ion channels, resulting in the regulation of various cellular processes. Furthermore, 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol has been found to modulate the activity of various receptors, resulting in the regulation of various neurotransmitters. Finally, 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol has been found to have potential anticancer properties, as it has been found to inhibit the growth of various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol has a variety of advantages and limitations for laboratory experiments. One of the major advantages of 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol is its ability to modulate various biochemical and physiological processes. Additionally, 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol is relatively easy to synthesize, as it can be synthesized using a variety of methods. One of the major limitations of 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol is its potential toxicity, as it has been found to be toxic to various cell lines. Additionally, 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol has a relatively short half-life, which may limit its use in long-term experiments.
Orientations Futures
Given the potential therapeutic properties of 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol, there are a variety of future directions for research. One potential area of research is the development of 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol-based drugs for the treatment of various diseases, such as inflammation, cancer, and neurological disorders. Additionally, further research is needed to better understand the exact mechanism of action of 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol, as well as its potential toxicity. Finally, further research is needed to explore the potential applications of 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol in other areas, such as agriculture and food science.
Méthodes De Synthèse
6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol can be synthesized using a variety of methods, including the Mannich reaction, the Wittig reaction, and the Suzuki reaction. The Mannich reaction is the most commonly used method, as it involves the condensation of an aldehyde or ketone with an amine and a carboxylic acid in the presence of a base. The Wittig reaction is another popular method, which involves the use of a phosphonium salt as a reagent to form an alkene. Finally, the Suzuki reaction is a palladium-catalyzed coupling reaction that is used to form a carbon-carbon bond between two molecules.
Applications De Recherche Scientifique
6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol has been studied extensively for its potential therapeutic properties, and has been found to have a variety of applications in scientific research. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol has been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the transmission of nerve signals. 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol has also been studied for its ability to modulate the activity of various ion channels, including calcium and potassium channels. Finally, 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of various cancer cell lines.
Propriétés
IUPAC Name |
6-(2-pyrrolidin-1-ylethoxy)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-10-3-4-11(12-9-10)15-8-7-13-5-1-2-6-13/h3-4,9,14H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHXIXCLXOPCEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Methyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 99%](/img/structure/B6298300.png)


![Ethyl 2-(4-(t-butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylate; 98%](/img/structure/B6298321.png)